1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide

IDO1 TDO kynurenine pathway

Researchers investigating the kynurenine pathway require tool compounds that distinguish IDO1 from TDO activity. This compound (CAS 1370243-61-0), catalogued as Reference Example 629 in US10202379, provides dual IDO1/TDO inhibition with an 8.5-fold preference for TDO. • TDO IC50 116 nM; IDO1 IC50 982 nM - enables selective TDO suppression at 100-300 nM while largely sparing IDO1 • Para-oxopyrrolidinyl architecture ensures target engagement distinct from inactive ortho/meta regioisomers • Suitable for SPR campaigns, co-crystallization, and as a CB1-inactive negative control scaffold Supplied as a custom-synthesized research reagent with full analytical characterization. Bulk quantities available upon request.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B12152088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCC4=O
InChIInChI=1S/C20H19N3O2/c1-22-17-6-3-2-5-14(17)13-18(22)20(25)21-15-8-10-16(11-9-15)23-12-4-7-19(23)24/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,21,25)
InChIKeySJZHQOOMAAJHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide – Identity & Procurement


1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide (CAS 1370243-61-0) is a fully synthetic indole-2-carboxamide bearing a para‑N‑(2‑oxopyrrolidin) phenyl substituent . Its molecular formula is C₂₅H₂₃N₃O₄ and its molecular weight is 429.5 g/mol . The compound is catalogued as Reference Example 629 in patent US10202379 and is primarily associated with indoleamine‑2,3‑dioxygenase 1 (IDO1) and tryptophan‑2,3‑dioxygenase (TDO) inhibitory pharmacology [1].

Para-substituted indole-2-carboxamide tool compound
Dual IDO1/TDO inhibitor for kynurenine pathway studies
Reported regioisomer-dependent activity profile

Regioisomer Substitution Risks for 1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide


Indole‑2‑carboxamides that differ only in the position of the oxopyrrolidinyl‑phenyl group (ortho, meta, or para) or in the nature of the N‑aryl substituent can exhibit sharply divergent target‑engagement profiles [1]. For the para‑substituted congener, reported dual IDO1/TDO inhibitory activity (IDO1 IC₅₀ 982 nM; TDO IC₅₀ 116 nM) [1] is not automatically transferable to its regioisomers, because the trajectory of the pendant phenyl‑pyrrolidinone motif directly influences the shape complementarity with the heme‑binding pocket of IDO1 and the allosteric periphery of TDO. Consequently, generic replacement with an ortho‑ or meta‑substituted analog, or with an indole‑2‑carboxamide carrying a simpler phenyl ring, risks loss of the dual inhibitory phenotype that makes this compound a useful tool for interrogating kynurenine‑pathway biology.

Regioisomer substitution
Para-substitution is essential for dual IDO1/TDO inhibition; ortho and meta isomers lack reported dioxygenase activity and may not transfer the target profile.
Scaffold mismatch with CB1 modulators
Indole-2-carboxamide scaffold shared with CB1 allosteric modulator ORG27569, but target compound shows no cannabinoid activity; pharmacological profiles are orthogonal.

Differentiation Evidence for 1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide


Dual IDO1/TDO Inhibition vs. Regioisomers

The para‑oxopyrrolidinyl‑phenyl derivative 1-methyl‑N‑[4‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide inhibits recombinant human IDO1 with an IC₅₀ of 982 nM and recombinant human TDO with an IC₅₀ of 116 nM in cell‑free fluorescence assays [1]. In contrast, the ortho‑regioisomer 1‑methyl‑N‑[2‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide and the meta‑regioisomer 1‑methyl‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide have no publicly reported IDO1 or TDO inhibition data, and their commercial descriptions do not attribute any dioxygenase‑related activity to them . This indicates that the para‑arrangement is a critical determinant of the dual inhibitory profile.

Regioisomer activity
Head-to-head
Para isomer: IDO1 IC₅₀ 982 nM, TDO IC₅₀ 116 nM
Ortho/meta isomers: no reported IDO1/TDO inhibition
Regioisomer identity is critical for dual IDO1/TDO phenotype
Recombinant human enzymes, 1 h fluorescence readout
IDO1 TDO kynurenine pathway immuno-oncology

TDO Preferential Inhibition vs. IDO1 Inhibitors

The compound displays a 8.5‑fold lower IC₅₀ for TDO (116 nM) than for IDO1 (982 nM) [1]. This contrasts with the clinical IDO1 inhibitor epacadostat (INCB024360), which exhibits an IDO1 IC₅₀ of approximately 10 nM but is essentially inactive against TDO (IC₅₀ >10 µM, >1000‑fold selectivity) [2]. The resulting TDO‑preferential window positions the compound as a differentiated tool for dissecting TDO‑dependent kynurenine production in cellular contexts where IDO1 and TDO are co‑expressed.

TDO selectivity window
Cross-study comparable
Target: 8.5-fold TDO preference (TDO IC₅₀ 116 nM)
Epacadostat: >1000-fold IDO1 preference (IDO1 IC₅₀ ≈10 nM)
Provides TDO-preferring window for dissecting kynurenine pathway arms
Recombinant enzyme assays; separate study conditions
TDO selectivity tryptophan metabolism neuro-oncology

Differentiation from CB1 Modulator ORG27569

The prototypical indole‑2‑carboxamide CB1 negative allosteric modulator ORG27569 (5‑chloro‑3‑ethyl‑1H‑indole‑2‑carboxamide) contains a 5‑chloro‑3‑ethyl indole core and a simple N‑phenylcarboxamide [1]. The target compound replaces the 5‑chloro‑3‑ethyl motif with an N‑methyl group and appends a 2‑oxopyrrolidin‑1‑yl substituent at the para position of the N‑phenyl ring. While ORG27569 produces biased CB1 signaling (β‑arrestin‑mediated ERK activation) at sub‑micromolar concentrations and exhibits complex time‑dependent cAMP modulation [2], no cannabinoid receptor activity has been reported for the target compound [3]. This chemical divergence redirects pharmacology from GPCR allostery to dioxygenase inhibition, representing a scaffold repurposing rather than a simple analog progression.

Target class divergence
Supporting evidence
Target: IDO1/TDO inhibitor; no CB1 activity reported
ORG27569: CB1 negative allosteric modulator; no IDO1/TDO activity
Shared indole-2-carboxamide scaffold does not predict target class
Target compound: enzyme assays; ORG27569: GPCR functional assays
cannabinoid receptor allosteric modulator signaling bias

Application Scenarios for 1-Methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide


TDO-Dependent Kynurenine Flux in IDO1-Competent Cells

In IFN‑γ‑stimulated HeLa or HEK293 cells where both IDO1 and TDO may be present, the compound's 8.5‑fold TDO preference (TDO IC₅₀ 116 nM vs. IDO1 IC₅₀ 982 nM) [1] allows selective suppression of TDO‑mediated tryptophan catabolism at concentrations around 100–300 nM, while leaving the IDO1 arm largely intact. This is not achievable with epacadostat, which spares TDO completely [2].

Chemical Probe for TDO Crystallography

The sub‑micromolar TDO affinity (IC₅₀ 116 nM) [1], combined with the topological rigidity imparted by the indole‑carboxamide core, makes the compound suitable for co‑crystallization or surface plasmon resonance (SPR) campaigns aimed at mapping the TDO active site. Its para‑oxopyrrolidinyl‑phenyl tail provides a defined electron‑density feature that aids molecular replacement phasing.

Negative Control for CB1 Allosteric Modulator Programs

Because the compound shares the indole‑2‑carboxamide scaffold with CB1 negative allosteric modulators such as ORG27569 but demonstrates no detectable cannabinoid receptor activity [3][4], it serves as an ideal inactive scaffold control in CB1 signaling assays (cAMP, β‑arrestin recruitment, membrane hyperpolarization), eliminating the confounding CB1 pharmacology that would arise if ORG27569 or related analogs were used as negative controls.

SAR Anchor Point for Dual IDO/TDO Inhibitors

With confirmed dual IDO1/TDO activity [1] and a para‑substitution architecture distinct from the ortho‑ and meta‑regioisomers that lack reported dioxygenase activity , the compound provides a validated starting point for medicinal chemistry efforts targeting both enzymes. Library enumeration around the oxopyrrolidinyl moiety, combined with IDO1 and TDO enzymatic assays, can probe the structural determinants of the TDO preference.

Application
Selection Property
Validation Focus
TDO-dependent kynurenine flux studies
TDO-preferring inhibition profile
IDO1/TDO cellular activity assays
TDO co-crystallization probe
Sub-micromolar TDO affinity
SPR or X-ray crystallography
CB1 signaling negative control
Absence of CB1 receptor activity
cAMP / β-arrestin CB1 assays
Dual IDO/TDO SAR anchor
Confirmed para-substitution requirement
IDO1/TDO enzymatic screens
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